molecular formula C18H20N2O4S B2918219 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide CAS No. 1005292-96-5

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide

Katalognummer: B2918219
CAS-Nummer: 1005292-96-5
Molekulargewicht: 360.43
InChI-Schlüssel: CTCOFBVDISJQNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorophore Research

  • Study of Analogues of Zinquin-Related Fluorophore : The synthesis of methoxy isomers of a compound related to Zinquin ester, a specific fluorophore for Zn(II), has been reported. These compounds exhibited a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) and formed fluorescent complexes with Zn(II), except for the 5-methoxy compound. This highlights their potential use in fluorescence studies involving zinc (Kimber et al., 2003).

Enzyme Inhibition

  • Inhibition of Ca2+/Calmodulin Dependent Protein Kinase II : A study describes the inhibitory effects of a methoxybenzenesulfonamide compound, KN-93, on CaMKII activity. This compound was found to inhibit dopamine levels in cells, suggesting its potential application in understanding and manipulating kinase activity related to neurotransmitter production (Sumi et al., 1991).
  • Potential Therapeutic Agents for Alzheimer’s Disease : Sulfonamides derived from methoxyphenethylamine have been synthesized and evaluated for their acetylcholinesterase inhibitory activity. These compounds show promise as potential therapeutic agents in the treatment of Alzheimer's disease (Abbasi et al., 2018).

Antimicrobial Study

  • Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide : The synthesized compound and its metal oxinates were evaluated for antimicrobial activity, showing significantly higher activity compared to their parent compounds (Vanparia et al., 2010).

Receptor Antagonist Research

  • 5-HT6 Receptor Antagonists : A compound with the structure N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide, known as SB-399885, was found to be a potent antagonist of the 5-HT6 receptor, displaying cognitive enhancing properties in animal models. This compound's effectiveness in enhancing cholinergic function suggests its potential application in treating cognitive deficits, as seen in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Catalysis and Synthesis

  • Rhodium-Catalyzed Cyanation of C-H Bonds : The cyanation of chelation assisted C-H bonds using a methoxybenzenesulfonamide compound was explored. This method enabled the synthesis of various benzonitrile derivatives, demonstrating the compound's utility in facilitating specific chemical reactions (Chaitanya et al., 2013).

Inhibitors of Cyclic Nucleotide Dependent Protein Kinase and Protein Kinase C

  • Isoquinolinesulfonamides as Potent Inhibitors : Research into isoquinolinesulfonamides, including variants of methoxybenzenesulfonamides, demonstrated significant inhibition of cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. This suggests their application in studying and potentially manipulating kinase-related cellular processes (Hidaka et al., 1984).

Eigenschaften

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13(21)20-11-3-4-14-12-15(5-10-18(14)20)19-25(22,23)17-8-6-16(24-2)7-9-17/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCOFBVDISJQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.